molecular formula C27H25N3O2 B2959668 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-56-9

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2959668
CAS No.: 866588-56-9
M. Wt: 423.516
InChI Key: HAFASMKGZJIFSO-UHFFFAOYSA-N
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Description

8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazoloquinoline chemical class, which is recognized for its utility in various research fields. Compounds within this structural class have been identified as key scaffolds in medicinal chemistry and chemical biology, particularly in the development of kinase inhibitors for investigating intracellular signaling pathways related to inflammatory disorders and other disease states . The core pyrazolo[4,3-c]quinoline structure is known to exhibit significant fluorescence properties . This makes derivatives like this compound, which features an 8-ethoxy substituent and specific benzyl modifications at the 3- and 5- positions, potential candidates for application in photophysical studies and the development of fluorescent sensors . The molecular formula is C29H27N3O2, corresponding to a molecular weight of 449.55 g/mol. With a calculated logP of approximately 6.0, this compound is expected to have high lipophilicity and low aqueous solubility, typical for fused heteroaromatic systems. It is supplied as a solid for research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(26(28-29-27)20-10-8-18(2)9-11-20)17-30(25)16-19-6-5-7-21(14-19)31-3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFASMKGZJIFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield pyrazoline derivatives.

Scientific Research Applications

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Physicochemical Properties

The table below compares substituents and computed properties of the target compound with analogues:

Compound Name Substituents (Position) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key References
Target Compound 8-ethoxy, 5-(3-methoxybenzyl), 3-(4-methyl) 423.5 4.9 4
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 8-methyl, 5-(4-methylbenzyl), 3-phenyl 393.5 5.2 2
7,8-Dimethoxy-5-(4-methylbenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline 7,8-dimethoxy, 5-(4-methylbenzyl), 3-(4-fluoro) 487.5 5.1 6
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 8-ethoxy, 3-(4-methoxy), 5-(3-methylbenzyl) 423.5 4.7 5

Key Observations :

  • Lipophilicity : The target compound (XLogP3 = 4.9) is slightly less lipophilic than its 8-methyl analogue (XLogP3 = 5.2) due to the ethoxy group’s polar oxygen .
  • Steric Effects : The 3-(4-methylphenyl) group in the target compound provides steric bulk similar to 3-phenyl derivatives but with enhanced hydrophobicity .
Anticancer and Anti-inflammatory Activity

Pyrazolo[4,3-c]quinolines with electron-donating groups (e.g., methoxy, ethoxy) at position 8 exhibit enhanced anticancer activity by intercalating DNA or inhibiting kinases. For example:

  • The 8-ethoxy group in the target compound may improve metabolic stability over 8-methyl analogues, as seen in related compounds with prolonged half-lives .
  • 5-Benzyl substitutions influence receptor affinity. The 3-methoxybenzyl group in the target compound may confer selectivity toward serotonin or benzodiazepine receptors compared to 4-methylbenzyl derivatives .
Receptor Binding Profiles
  • Neurotensin Receptor 1 (NTR1): The analogue 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline (from ) shows potent NTR1 agonism (EC₅₀ = 10 µM), attributed to its 7,8-dimethoxy and 4-fluorophenyl groups. The target compound’s 8-ethoxy and 3-(4-methylphenyl) groups may reduce NTR1 affinity but enhance selectivity for other GPCRs .
  • Benzodiazepine Receptors: CGS-9896, a pyrazoloquinoline with a 5-(4-chlorophenyl) group, exhibits anxiolytic effects. The target compound’s 5-(3-methoxybenzyl) substituent could modulate GABAergic activity differently due to altered steric and electronic profiles .

Biological Activity

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties. The unique structural features of this compound, including various substituents, enhance its reactivity and biological profile.

Chemical Structure and Properties

The molecular formula of this compound is C27H25N3O2C_{27}H_{25}N_{3}O_{2}, with a molecular weight of approximately 425.50 g/mol. The compound features a pyrazole ring fused to a quinoline structure, characterized by multiple substituents that enhance its biological activity.

Table 1: Structural Characteristics of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC27H25N3O2
Molecular Weight425.50 g/mol
CAS Number866588-56-9

Biological Activities

Research indicates that pyrazoloquinoline derivatives exhibit significant biological activities. Specific studies have focused on the following areas:

1. Anti-inflammatory Activity

This compound has been evaluated for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Such inhibition is indicative of anti-inflammatory potential.

2. Anti-cancer Properties

Preliminary studies suggest that this compound may interact with various biological targets associated with cancer cell proliferation and survival. Interaction studies have shown effective binding to specific enzymes and receptors involved in cancer pathways.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NO production in RAW 264.7 cells
Anti-cancerBinding to cancer-related enzymes/receptors

The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can lead to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting cell signaling pathways crucial for proliferation and inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds within the pyrazoloquinoline class. Notably:

  • Study on Pyrazolo[4,3-c]quinolines : A series of derivatives were synthesized and tested for anti-inflammatory properties, demonstrating significant inhibition of inflammatory markers.
  • Cancer Cell Line Studies : Compounds structurally related to this compound were assessed against various cancer cell lines, showing promising cytotoxic effects.

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